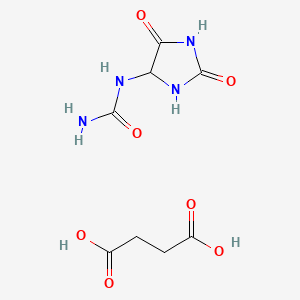

1-(2,5-Dioxoimidazolidin-4-yl)urea succinate

Description

1-(2,5-Dioxoimidazolidin-4-yl)urea succinate is a derivative of allantoin (IUPAC: (2,5-dioxoimidazolidin-4-yl)urea), a naturally occurring compound first isolated from plants such as Mirabilis jalapa and Desmodium styracifolium . Allantoin is widely used in cosmetics and pharmaceuticals for its moisturizing, keratolytic, and wound-healing properties . The succinate form likely involves succinic acid as a counterion or ester, enhancing solubility and bioavailability for targeted applications.

Properties

CAS No. |

4492-74-4 |

|---|---|

Molecular Formula |

C8H12N4O7 |

Molecular Weight |

276.20 g/mol |

IUPAC Name |

butanedioic acid;(2,5-dioxoimidazolidin-4-yl)urea |

InChI |

InChI=1S/C4H6N4O3.C4H6O4/c5-3(10)6-1-2(9)8-4(11)7-1;5-3(6)1-2-4(7)8/h1H,(H3,5,6,10)(H2,7,8,9,11);1-2H2,(H,5,6)(H,7,8) |

InChI Key |

CDUBVCRRJCYVOD-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(=O)O.C1(C(=O)NC(=O)N1)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dioxoimidazolidin-4-yl)urea succinate typically involves the reaction of dichloroacetic acid with urea. The process begins by adding sodium methoxide solution and methanol into a reaction tank, which is then heated to 40-50°C. Dichloroacetic acid is slowly added dropwise, and the reaction mixture is refluxed for 2 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dioxoimidazolidin-4-yl)urea succinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

1-(2,5-Dioxoimidazolidin-4-yl)urea succinate has a wide range of scientific research applications, including:

Chemistry: Used as a corrosion inhibitor to protect metals from degradation in acidic environments.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of cosmetics, agricultural products, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(2,5-Dioxoimidazolidin-4-yl)urea succinate involves its ability to adsorb onto metal surfaces, forming a protective layer that prevents corrosion. This adsorption is typically of the Langmuir isothermal type, indicating a strong interaction between the compound and the metal surface . Quantum chemical parameters based on density functional theory provide further insight into the inhibition mechanism, highlighting the compound’s effectiveness in corrosion mitigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share core imidazolidinone or urea moieties but differ in substituents and functional groups:

Functional and Pharmacological Comparison

Allantoin

- Mechanism : Promotes epidermal proliferation and barrier repair via hydration .

- Safety: Non-irritating; widely used in hypoallergenic formulations .

- Research: NMR data (δH 4.3 ppm for imidazolidinone protons) .

Batesiin

- Activity: Novel antiplasmodial properties against Plasmodium falciparum .

- Structural Notes: NMR shifts (δC 156.2 ppm for carbonyl groups) differ from allantoin due to dimerization .

Imidazolidinyl Urea (Germall 115)

- Function : Releases formaldehyde for antimicrobial activity .

- Toxicity: Potential cytotoxicity at high concentrations (IC₅₀: 0.1–1.0 mM in keratinocytes) .

Diazolidinyl Urea

- Applications : Broad-spectrum preservative in cosmetics .

- Risks : Associated with allergic contact dermatitis due to formaldehyde release .

Schiff Base Inhibitor (ALS)

- Efficiency : 92% corrosion inhibition of carbon steel in HCl at 318 K .

- Adsorption : Follows Langmuir isotherm; strong interaction with metal surfaces .

1-(2,5-Dioxoimidazolidin-4-yl)urea Succinate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.